molecular formula C9H14ClNO2 B2522066 1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride CAS No. 2230802-90-9

1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride

Cat. No. B2522066
CAS RN: 2230802-90-9
M. Wt: 203.67
InChI Key: ONHWMKSFTXBMOV-UHFFFAOYSA-N
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Description

1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2230802-90-9 . It has a molecular weight of 203.67 and its IUPAC name is 2,3,5,8-tetrahydroindolizine-8a (1H)-carboxylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO2.ClH/c11-8(12)9-4-1-2-6-10(9)7-3-5-9;/h1-2H,3-7H2,(H,11,12);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 123.20 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 123.104799419 g/mol . The compound has a topological polar surface area of 3.2 Ų and a complexity of 129 .

Scientific Research Applications

Computational Chemistry

Computational studies explore the electronic structure, energetics, and reactivity of this compound. Density functional theory (DFT) calculations provide insights into its stability, charge distribution, and potential energy surfaces. Such investigations aid in predicting its behavior in different environments.

Enamine: 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylic acid hydrochloride Ramachary and coworkers developed L-proline-catalyzed synthesis of 1,2,3-triazoles via an enamine mediated [3 + 2]-cycloaddition reaction. In 2011, the regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles was achieved by Wang et al. using an organocatalytic enamine azide reaction. Read more Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences. Read more

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,3,5,8-tetrahydro-1H-indolizine-8a-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c11-8(12)9-4-1-2-6-10(9)7-3-5-9;/h1-2H,3-7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHWMKSFTXBMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=CCN2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,8-Tetrahydroindolizine-8a(1H)-carboxylic acid hydrochloride

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